molecular formula C10H9NO6 B1346564 Dimethyl 4-nitrophthalate CAS No. 610-22-0

Dimethyl 4-nitrophthalate

Cat. No. B1346564
CAS RN: 610-22-0
M. Wt: 239.18 g/mol
InChI Key: XWBDWELWBUWSNI-UHFFFAOYSA-N
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Description

Dimethyl 4-nitrophthalate is an organic compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 . It is a key intermediate for the synthesis of N-hydroxyphthalimide .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-nitrophthalate consists of a benzene ring with two ester groups (-COOCH3) at positions 1 and 2, and a nitro group (-NO2) at position 4 . The SMILES string representation of the molecule is COC(=O)c1ccc(cc1C(=O)OC)N+[O-] .


Physical And Chemical Properties Analysis

Dimethyl 4-nitrophthalate is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 314.6±0.0 °C at 760 mmHg , and its melting point is between 64-66 °C . The compound has a molar refractivity of 56.3±0.3 cm3 . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis

Dimethyl 4-nitrophthalate is used in chemical synthesis. It is a compound with the formula O2NC6H3-1,2-(CO2CH3)2 . It has a molecular weight of 239.18 .

Fluorescence Immunoassay Development

There has been development of highly specific fluorescence immunoassay and enzyme-linked immunosorbent assay for detection of dimethyl phthalate in water samples . This indicates its use in the development of analytical methods for environmental monitoring.

Reagent in Laboratory

Dimethyl 4-nitrophthalate is used as a reagent in laboratories . It is often used in research and development applications.

Safety And Hazards

Dimethyl 4-nitrophthalate is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

properties

IUPAC Name

dimethyl 4-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWELWBUWSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060579
Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-nitrophthalate

CAS RN

610-22-0
Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the photochemical reactions of Dimethyl 4-nitrophthalate in the environment?

A1: Dimethyl 4-nitrophthalate (DMP) undergoes photochemical transformation when exposed to UV light in the presence of N(III) species (HNO2-/HONO/H2ONO+) commonly found in atmospheric water. [] This reaction is significantly influenced by the concentration of DMP, N(III) species, and pH of the solution. [] The reaction begins with hydroxyl radical attack on the aromatic ring of DMP, forming a DMP-OH adduct. [] This adduct can either undergo self-decay or react with HONO, H2ONO+, or O2, ultimately leading to the formation of secondary contaminants like methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and dimethyl 4-nitrophthalate. []

Q2: Can Dimethyl 4-nitrophthalate be photochemically converted to other compounds?

A2: Yes, Dimethyl 4-nitrophthalate can be photochemically reduced to its corresponding amino and hydroxylamino derivatives using metal phthalocyanines as sensitizers in the presence of a reducing agent like ascorbic acid. [] The reaction proceeds through an electron transfer mechanism where the excited metal phthalocyanine donates an electron to Dimethyl 4-nitrophthalate. [] This process can be influenced by the type of metal phthalocyanine used and its excited state (singlet or triplet). []

Q3: How does Dimethyl 4-nitrophthalate react under strongly basic conditions?

A3: Treating Dimethyl 4-nitrophthalate with sodium methoxide in dimethyl sulfoxide, followed by acidification, leads to an interesting outcome. [] Instead of simple hydrolysis, the reaction yields 5-methoxy-2-nitroso-1,3-indanedione and 4-methoxyphthalic acid. [] This suggests a complex reaction mechanism involving both the nitro group and the ester functionalities of Dimethyl 4-nitrophthalate. []

Q4: What are the environmental implications of Dimethyl 4-nitrophthalate photodegradation products?

A4: The photochemical transformation of DMP in the environment generates secondary contaminants, such as methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and dimethyl 4-nitrophthalate. [] Understanding the characteristics and potential risks associated with these secondary contaminants requires further investigation. []

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